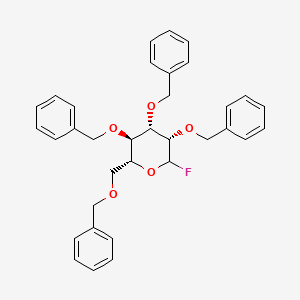

2,3,4,6-テトラ-O-ベンジル-D-マンノピラノシルフルオリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is a significant compound in the biomedical sector, playing a pivotal role in the synthesis of targeted drugs. This compound is essential for researchers delving into disease management and therapeutic advancements.

科学的研究の応用

Synthetic Chemistry

Role in Glycosylation Reactions

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates. It facilitates the formation of glycosidic bonds through glycosylation reactions, which are essential for constructing oligosaccharides and polysaccharides.

Case Study : In a study on glycosylation techniques, researchers demonstrated that using this compound allowed for high-yield synthesis of various glycosides, showcasing its effectiveness in producing tailored carbohydrate structures .

Pharmaceutical Development

Glycosylated Drug Design

The compound plays a crucial role in the development of glycosylated pharmaceuticals. Glycosylation can enhance the bioavailability and specificity of drugs by improving their interaction with biological targets.

Case Study : A notable example includes the synthesis of glycosylated compounds that target specific cell types for cancer treatment. The incorporation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride in these compounds has shown to improve therapeutic efficacy .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound is used to modify biomolecules such as proteins and nucleic acids. The ability to introduce carbohydrate moieties can significantly alter the properties and functions of these biomolecules.

Applications :

- Glycoprotein Synthesis : It aids in the design of glycoproteins that can be used for therapeutic purposes.

- Bioconjugates Development : The compound is instrumental in creating bioconjugates for drug delivery systems .

Analytical Chemistry

Reagent for Carbohydrate Analysis

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride serves as a reagent in analytical chemistry for characterizing carbohydrate structures. It helps in identifying and characterizing glycosylation patterns.

Case Study : Its application in high-performance liquid chromatography (HPLC) has enabled researchers to effectively separate and analyze complex carbohydrate mixtures .

Food Industry

Synthesis of Sweeteners and Flavor Enhancers

In the food industry, this compound is utilized to synthesize sweeteners and flavor enhancers. Its ability to form complex carbohydrate structures contributes to developing more appealing taste profiles in food products.

Applications :

- Natural Sweeteners : It can be used to create natural sweetening agents that are healthier alternatives to synthetic ones.

- Flavor Enhancement : The compound's properties allow for the development of flavor enhancers that improve the overall sensory experience of food products .

Summary Table of Applications

準備方法

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is typically prepared from methyl α-D-mannopyranoside. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound.

化学反応の分析

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced depending on the desired derivative.

Hydrolysis: The compound can be hydrolyzed to remove the benzyl protecting groups, yielding the free sugar.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include deprotected sugars and various substituted derivatives.

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosylated compounds, which are essential in various biological and therapeutic applications.

類似化合物との比較

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride can be compared with other similar compounds such as:

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Used in similar glycosylation reactions but with different stereochemistry.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another glycosyl donor with applications in the synthesis of glucosylated compounds.

2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A derivative with acetyl protecting groups instead of benzyl groups, used in different synthetic pathways.

The uniqueness of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride lies in its specific stereochemistry and the presence of benzyl protecting groups, which make it particularly useful in certain glycosylation reactions and the synthesis of specific glycosylated compounds.

生物活性

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride (CAS No: 94898-42-7) is a glycosyl fluoride that has garnered attention for its potential biological activities. This compound is a derivative of D-mannopyranose, modified with benzyl groups at the 2, 3, 4, and 6 positions, which enhances its stability and solubility in organic solvents. The biological activity of this compound is primarily studied in the context of its interactions with lectins and its role as a glycosyl donor in synthetic carbohydrate chemistry.

- Molecular Formula : C21H25O5F

- Molecular Weight : 392.43 g/mol

- Structure : The compound features a pyranose ring with four benzyl ether substituents and a fluoride group at the anomeric carbon.

The biological activity of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is largely attributed to its ability to act as a glycosyl donor in glycosylation reactions. This property allows it to participate in the synthesis of oligosaccharides and glycoconjugates that are crucial for various biological processes. Additionally, it has been shown to interact with lectins—proteins that bind carbohydrates—thereby influencing cellular recognition processes.

Interaction with Lectins

Lectins are proteins that can bind carbohydrates with high specificity. The interaction between 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride and lectins can modulate various biological responses, including cell adhesion and signaling pathways. For instance:

- Binding Studies : Research indicates that this compound can effectively bind to mannose-specific lectins, enhancing our understanding of carbohydrate-protein interactions .

- Inhibition Studies : Inhibition assays have demonstrated that this compound can inhibit the binding of certain pathogens to host cells by blocking lectin-mediated recognition .

Synthesis and Applications

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride typically involves the selective protection of hydroxyl groups followed by fluorination at the anomeric position. This synthetic pathway is crucial for producing derivatives that can be used in biological studies or as potential therapeutic agents .

Case Studies

- Glycosylation Reactions : In a study examining glycosylation efficiency, 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride was used as a donor in reactions with various acceptors to produce complex oligosaccharides. The results indicated high yields and selectivity for α-glycosidic linkages .

- Antiviral Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antiviral properties by interfering with viral entry mechanisms through lectin interactions .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C21H25O5F |

| Molecular Weight | 392.43 g/mol |

| CAS Number | 94898-42-7 |

| Solubility | Soluble in organic solvents |

| Biological Role | Glycosyl donor; lectin inhibitor |

特性

IUPAC Name |

(3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-HSDAUYOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。